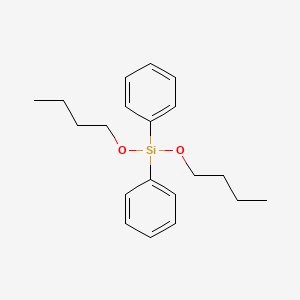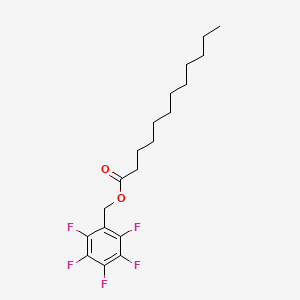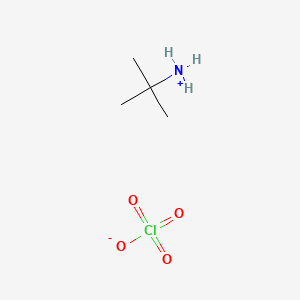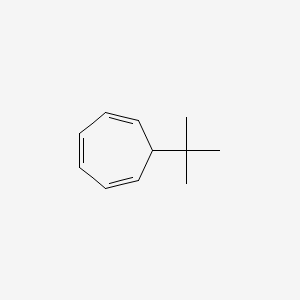
Dibutoxy(diphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxy(diphenyl)silane: is an organosilicon compound characterized by the presence of two phenyl groups and two butoxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibutoxy(diphenyl)silane typically involves the reaction of diphenylsilane with butanol in the presence of a catalyst. The reaction proceeds through the substitution of hydrogen atoms on the silicon atom with butoxy groups. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Dibutoxy(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong acids or bases are typically used to facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Dibutoxy(diphenyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used in the modification of surfaces to enhance biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the adhesion between different materials makes it valuable in the manufacturing of composite materials .
Mecanismo De Acción
The mechanism of action of dibutoxy(diphenyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable complexes. This property is exploited in various applications, including surface modification and catalysis .
Comparación Con Compuestos Similares
Diphenylsilane: Similar structure but lacks the butoxy groups.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms attached to silicon.
Dimethylsilane: Contains two methyl groups instead of phenyl or butoxy groups.
Uniqueness: Dibutoxy(diphenyl)silane is unique due to the presence of both phenyl and butoxy groups, which impart distinct chemical properties. The butoxy groups enhance its solubility in organic solvents, while the phenyl groups provide stability and reactivity in various chemical reactions .
Propiedades
Número CAS |
13320-38-2 |
|---|---|
Fórmula molecular |
C20H28O2Si |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
dibutoxy(diphenyl)silane |
InChI |
InChI=1S/C20H28O2Si/c1-3-5-17-21-23(22-18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
Clave InChI |
OSMIWEAIYFILPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)



![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)

